REACTION_CXSMILES
|
Br[CH2:2][C:3]#[CH:4].[CH:5]1([CH2:11][CH2:12][NH2:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH:5]1([CH2:11][CH2:12][NH:13][CH2:4][C:3]#[CH:2])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:2.3.4|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
BrCC#C
|
Name
|
|
Quantity
|
30.3 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CCN
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Compound V.1 is purified by distillation
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)CCNCC#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |